2,2-Difluoro-1H-indene-1,3(2H)-dione

Lipophilicity Physicochemical property comparison Drug-likeness

2,2-Difluoro-1H-indene-1,3(2H)-dione (CAS 76185-13-2) is a gem-difluorinated, non-enolizable 1,3-indandione derivative with molecular formula C₉H₄F₂O₂ and molecular weight 182.13 g/mol. The compound features a conformationally rigid bicyclic framework where the C2 methylene protons of the parent 1,3-indandione are replaced by two fluorine atoms, eliminating keto-enol tautomerism.

Molecular Formula C9H4F2O2
Molecular Weight 182.12 g/mol
CAS No. 76185-13-2
Cat. No. B14450816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-1H-indene-1,3(2H)-dione
CAS76185-13-2
Molecular FormulaC9H4F2O2
Molecular Weight182.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(C2=O)(F)F
InChIInChI=1S/C9H4F2O2/c10-9(11)7(12)5-3-1-2-4-6(5)8(9)13/h1-4H
InChIKeyORFXWUQTYBXJFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-1H-indene-1,3(2H)-dione (CAS 76185-13-2): Procurement-Grade Physicochemical and Synthetic Baseline


2,2-Difluoro-1H-indene-1,3(2H)-dione (CAS 76185-13-2) is a gem-difluorinated, non-enolizable 1,3-indandione derivative with molecular formula C₉H₄F₂O₂ and molecular weight 182.13 g/mol [1]. The compound features a conformationally rigid bicyclic framework where the C2 methylene protons of the parent 1,3-indandione are replaced by two fluorine atoms, eliminating keto-enol tautomerism [2]. It serves as a versatile fluorinated building block for medicinal chemistry programs and materials science applications [3].

Why 2,2-Difluoro-1H-indene-1,3(2H)-dione Cannot Be Replaced by Other 2,2-Disubstituted or Parent Indandiones in Research or Process Chemistry


Scientific and industrial users cannot simply interchange 2,2-difluoro-1H-indene-1,3(2H)-dione with 1,3-indandione or other 2,2-disubstituted analogs because the gem-difluoromethylene (CF₂) group fundamentally alters three interdependent properties: (i) the CF₂ unit acts as a carbonyl bioisostere while simultaneously increasing lipophilicity, creating a distinct pharmacokinetic profile [1]; (ii) the strong electron-withdrawing effect of fluorine suppresses enolization and enhances the electrophilicity of the carbonyl carbons, altering reactivity in condensation and cycloaddition reactions [2]; and (iii) the replacement of acidic C2 protons abolishes the base-mediated anion chemistry that dominates parent 1,3-indandione derivatization, requiring entirely different synthetic strategies for further functionalization [3]. These differences directly impact downstream product purity, reaction yields, and biological readouts.

Quantitative Comparative Evidence for 2,2-Difluoro-1H-indene-1,3(2H)-dione Against Closest Structural Analogs


CF₂-for-CH₂ Substitution Increases Lipophilicity (LogP) by Approximately 1.0 to 1.5 Log Units Relative to Parent 1,3-Indandione

The replacement of the C2 methylene (CH₂) group in 1,3-indandione with a difluoromethylene (CF₂) group in 2,2-difluoro-1H-indene-1,3(2H)-dione produces a substantial increase in lipophilicity. The measured/predicted LogP for the difluoro compound is 2.1 [1], compared to a LogP of 0.61 to 1.46 for 1,3-indandione across multiple database sources [REFS-2, REFS-3]. This LogP increase of approximately 1.0–1.5 units is consistent with the well-established observation that CF₂ substitution in bifunctional compounds causes a large increase in lipophilicity [1].

Lipophilicity Physicochemical property comparison Drug-likeness

Lower Melting Point (116.5–118.6 °C) Compared to Parent 1,3-Indandione (129–132 °C) and 2,2-Dichloro Analog (123–124 °C)

The melting point of 2,2-difluoro-1H-indene-1,3(2H)-dione is reported as 116.5–118.6 °C in the Molaid database [1]. This is approximately 10–15 °C lower than that of the parent 1,3-indandione (129–132 °C) and approximately 5–7 °C lower than the 2,2-dichloro analog (123–124 °C) [2]. The lower melting point, combined with the smaller van der Waals radius of fluorine versus chlorine, may confer advantages in melt-phase processing techniques.

Thermal property Crystallinity Formulation Handling

Enabling the 2,2-Disubstituted Indan-1,3-dione PDE4 Inhibitor Pharmacophore: Nanomolar Potency Achievable in Downstream Derivatives

2,2-Difluoro-1H-indene-1,3(2H)-dione is the direct fluorinated analog of the core scaffold used in a published series of 2,2-disubstituted indan-1,3-dione-based PDE4 inhibitors [1]. In the landmark J. Med. Chem. study, structure–activity relationship (SAR) studies on 2,2-disubstituted indan-1,3-diones led to inhibitors with nanomolar PDE4 potency and demonstrated oral activity in a murine endotoxemia model for TNF-α inhibition [1]. Critically, unlike classical PDE4 inhibitors such as RP 73401 and CDP 840, several analogs in this indandione series were nonemetic in a canine emesis model at intravenous doses up to 3 mg/kg, representing a meaningful therapeutic differentiation [1]. This compound thus serves as a building block for generating novel PDE4 inhibitor candidates within this structurally unique and emesis-sparing pharmacophore class.

PDE4 inhibition TNF-alpha Medicinal chemistry SAR

Electrochemical Gem-Difluorination Synthetic Route Enables Access to the CF₂-Indandione Scaffold via Batch or Continuous-Flow Processing

A 2024 report in Organic Letters demonstrates a batch and continuous-flow electrochemical gem-difluorination of indeno[1,2-c]furans to produce gem-difluorinated indanones and indenones [1]. The methodology uses commercially available triethylamine trihydrofluoride (Et₃N·3HF) as both electrolyte and fluorine source, enabling production of the CF₂-containing indandione scaffold in either batch reactors (paired electrolysis pathway) or continuous-flow microreactors (net oxidation pathway) [1]. This contrasts with traditional chemical fluorination methods that may require harsher reagents such as DAST or Selectfluor, offering a potentially greener and more scalable entry to the 2,2-difluoro-1H-indene-1,3(2H)-dione scaffold.

Electrochemical synthesis Continuous-flow chemistry Geminal difluorination Process chemistry

Highest-Value Application Scenarios for 2,2-Difluoro-1H-indene-1,3(2H)-dione Based on Quantitative Evidence


Building Block for Non-Emetic PDE4 Inhibitor Libraries Targeting TNF-α-Driven Inflammatory Diseases

Medicinal chemistry teams designing next-generation PDE4 inhibitors should select 2,2-difluoro-1H-indene-1,3(2H)-dione as the core building block to access the 2,2-disubstituted indan-1,3-dione pharmacophore. This scaffold has demonstrated nanomolar PDE4 inhibition, oral TNF-α suppression, and critically, the absence of emesis in a canine model—a differentiation from classical PDE4 inhibitors that has historically blocked clinical development [1]. The CF₂ substituent simultaneously provides a metabolic blockade at the C2 position and increases lipophilicity (LogP ~2.1) for enhanced membrane permeability [2].

Fluorinated Probe Synthesis for ¹⁹F NMR-Based Binding and Metabolism Studies

The presence of two chemically equivalent fluorine atoms at the C2 position makes 2,2-difluoro-1H-indene-1,3(2H)-dione an ideal ¹⁹F NMR probe for studying protein-ligand interactions and metabolic fate. Unlike mono-fluorinated analogs, the symmetrical CF₂ group provides a strong, simplified singlet signal in ¹⁹F NMR spectra without diastereotopic splitting [1]. The NMR spectral data (¹H, ¹³C, and MS) for this compound are available in the Wiley KnowItAll spectral library, providing a reference standard for analytical method development [1].

Electron-Acceptor Monomer for Organic Electronics and Push-Pull Chromophore Design

The indane-1,3-dione core is a well-established electron-acceptor unit in organic dyes for solar cells, photoinitiators, and non-linear optical chromophores [1]. The substitution with two electron-withdrawing fluorine atoms at C2 further enhances the electron-accepting character of the dione unit through inductive effects, which can red-shift intramolecular charge-transfer absorption bands in donor-acceptor systems and reduce the LUMO energy level [2]. Materials scientists developing push-pull chromophores can exploit this enhanced electron deficiency to tune HOMO-LUMO gaps without extending the π-conjugation framework.

Key Intermediate in the Synthesis of Fluorinated Indenofluorene-Based Organic Semiconductors

Indenofluorene diones serve as central building blocks for polycyclic aromatic hydrocarbons (PAHs) used in organic photovoltaics and field-effect transistors [1]. The 2,2-difluoro-1H-indene-1,3(2H)-dione scaffold, with its two carbonyl groups available for condensation and cyclization reactions and fluorine atoms that modulate the electronic properties without steric bulk, is an ideal entry point for synthesizing fluorinated indenofluorene derivatives with tailored frontier orbital energies [REFS-1, REFS-2]. The rigid, planar, non-enolizable structure ensures predictable regiochemistry in subsequent synthetic transformations.

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